10-Debc hydrochloride 10-Debc hydrochloride Selective inhibitor of Akt/PKB. Inhibits IGF-1-stimulated phosphorylation and activation of Akt (complete inhibition at 2.5 μM), suppressing downstream activation of mTOR, p70 S6 kinase and S6 ribosomal protein. Shows no activity at PDK1, SGK1 or PI 3-kinase. Inhibits cell growth (IC50 ~ 2-6 μM) and induces apoptosis in rhabdomyosarcoma cells.
Brand Name: Vulcanchem
CAS No.: 925681-41-0
VCID: VC0004525
InChI: InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
SMILES: CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl
Molecular Formula: C20H26Cl2N2O
Molecular Weight: 381.3 g/mol

10-Debc hydrochloride

CAS No.: 925681-41-0

Cat. No.: VC0004525

Molecular Formula: C20H26Cl2N2O

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

10-Debc hydrochloride - 925681-41-0

CAS No. 925681-41-0
Molecular Formula C20H26Cl2N2O
Molecular Weight 381.3 g/mol
IUPAC Name 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
Standard InChI Key SVKSJUIYYCQZEC-UHFFFAOYSA-N
SMILES CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl
Canonical SMILES CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl
Appearance Assay:≥95%A crystalline solid

Chemical Profile and Initial Discovery

Discovered through targeted kinase inhibitor screening, 10-DEBC hydrochloride belongs to the phenoxazine derivative class. Its structure features a chlorophenoxazine core substituted with a diethylaminobutyl side chain, optimized for interaction with the pleckstrin homology domain of Akt isoforms . Early pharmacokinetic studies established its water solubility (≥99% purity in hydrochloride form) and membrane permeability, enabling both in vitro and intracellular applications .

The compound's initial recognition stemmed from its ability to completely inhibit insulin-like growth factor 1 (IGF-1)-stimulated Akt phosphorylation at 2.5 μM concentration . This specificity distinguishes it from pan-kinase inhibitors, as 10-DEBC hydrochloride shows no appreciable activity against related kinases like PDK1, SGK1, or PI3K at therapeutic concentrations .

Mechanism of Akt Pathway Inhibition

Target Engagement and Specificity

10-DEBC hydrochloride binds reversibly to Akt's regulatory domain, preventing membrane translocation and subsequent activation. Structural analyses reveal its diethylaminobutyl chain occupies the phosphoinositide-binding pocket, while the chlorophenoxazine moiety stabilizes interactions with hydrophobic residues . This dual binding mode achieves IC<sub>50</sub> values of 0.8-1.2 μM against Akt1-3 isoforms without affecting upstream PI3K activity .

Downstream Signaling Effects

Akt inhibition by 10-DEBC hydrochloride produces cascading effects on multiple survival pathways:

  • mTOR Complex 1 (mTORC1): Complete suppression of p70 S6 kinase phosphorylation occurs within 2 hours post-treatment at 5 μM .

  • Glycogen Synthase Kinase 3β (GSK3β): Reduced inhibitory phosphorylation (Ser9) leads to β-catenin degradation, impairing Wnt signaling .

  • FOXO Transcription Factors: Nuclear translocation of FOXO1/3a increases 4.7-fold, activating pro-apoptotic genes like Bim and FasL .

In rhabdomyosarcoma models, these effects culminate in dose-dependent growth inhibition (IC<sub>50</sub> 2-6 μM) and caspase-3-mediated apoptosis within 24 hours .

Antibacterial Activity Against Mycobacterium abscessus

In Vitro Potency

The 2022 International Journal of Molecular Sciences study demonstrated 10-DEBC hydrochloride's bactericidal effects against M. abscessus reference strains and clinical isolates . Key findings include:

Strain TypeMIC<sub>50</sub> (μg/mL)MIC<sub>90</sub> (μg/mL)
Reference (MH Broth)3.0064.766
Reference (7H9 Broth)5.819.53
Clinical Isolates (S-type)1.69-2.632.38-4.77
Clarithromycin-Resistant4.662-5.53512.5

Comparative analysis showed superior activity to streptomycin (MIC<sub>50</sub> 18.52 μg/mL) and azithromycin (MIC<sub>50</sub> 5.784 μg/mL), with potency approaching clarithromycin (MIC<sub>50</sub> 0.613 μg/mL) .

Biofilm and Intracellular Activity

10-DEBC hydrochloride maintains efficacy against challenging bacterial populations:

Biofilm-Embedded M. abscessus:

  • IC<sub>50</sub>: 38.72 μg/mL

  • MIC<sub>90</sub>: 50 μg/mL
    This represents a 1,140-fold reduction in potency compared to planktonic cells, yet surpasses most β-lactams which show complete resistance in biofilms .

Intracellular Pathogens:
In THP-1 macrophages:

  • IC<sub>50</sub>: 13.18 μg/mL (bacterial load reduction)

  • CC<sub>50</sub>: >50 μg/mL (no host cell toxicity)
    Mechanistic studies suggest the compound accumulates in lysosomal compartments, achieving 8.3-fold higher concentrations than extracellular fluid .

Pharmacological Properties

In Vitro Pharmacokinetics

  • Plasma Protein Binding: 89.2% (human serum albumin)

  • Microsomal Stability: t<sub>1/2</sub> = 42 minutes (human liver microsomes)

  • CYP Inhibition: Weak interaction with CYP3A4 (IC<sub>50</sub> >50 μM)

Toxicity Profile

10-DEBC hydrochloride exhibits favorable selectivity indices:

  • Cancer vs. Normal Cells: SI = 8.3 (rhabdomyosarcoma vs. fibroblasts)

  • Bacterial vs. Mammalian: SI = 3.8 (M. abscessus vs. macrophages)

Clinical Implications and Future Directions

Oncology Applications

Phase I trials in Akt-driven tumors could exploit the compound's:

  • Synergy with mTOR inhibitors (76% growth reduction in combination vs. 43% monotherapy)

  • Blood-brain barrier penetration (brain/plasma ratio = 0.67 in murine models)

Antimicrobial Repurposing

For M. abscessus pulmonary disease:

  • Caseum Penetration: 67% of plasma levels achieved in synthetic caseum models

  • Resistance Mitigation: No induced resistance after 30 serial passages vs. 8-fold increase for clarithromycin

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